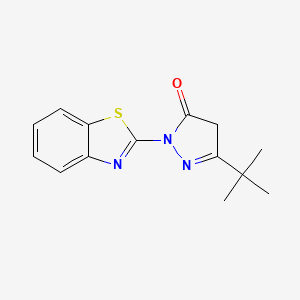

1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

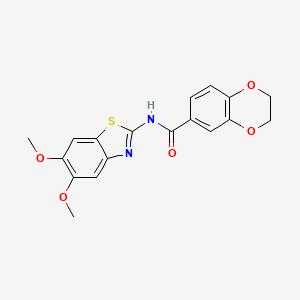

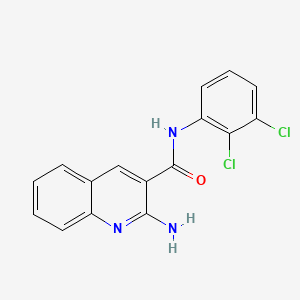

“1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one” is a chemical compound with the molecular formula C14H15N3OS and a molecular weight of 273.35 . It is also known by other synonyms such as “1-(1,3-benzothiazol-2-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazol-5-one” and "3H-Pyrazol-3-one, 2-(2-benzothiazolyl)-5-(1,1-dimethylethyl)-2,4-dihydro" .

Synthesis Analysis

The synthesis of pyrazoline derivatives, including “1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one”, can be achieved through several strategies . Commonly applied methods involve the use of chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions . For instance, “3-(4-(Diphenylamine)phenyl)-1-(substituted)prop-2-en-1-one” was reacted with hydrazine hydrates in the presence of ethanol and HCl to produce a similar compound .Molecular Structure Analysis

The molecular structure of “1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one” consists of a five-member ring with two nitrogen atoms at different positions . This structure is similar to other pyrazoline derivatives, which exist as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Researchers have developed new synthetic methodologies to create derivatives of benzothiazole and pyrazoline, aiming to explore their potential in medicinal chemistry. For example, a study detailed the synthesis of novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates, which were screened for their antitumor activities against different human tumor cell lines. These compounds showed high activity against Non-Small Cell Lung Cancer, Melanoma, and Leukemia, demonstrating the therapeutic potential of benzothiazole-pyrazoline derivatives (Abonía et al., 2011).

Antifungal Activities

Another research focus is the development of compounds with antifungal properties. Pyrazoline derivatives obtained by reacting with benzothiazole have been investigated for their effectiveness against various Candida species. A study synthesized a series of 1-[(benzazole-2-yl)thioacetyl]-3,5-diaryl-2-pyrazoline derivatives, which exhibited significant antifungal activities, suggesting their potential as antifungal agents (Ozdemir et al., 2010).

Antimicrobial and Anti-inflammatory Properties

The antimicrobial and anti-inflammatory potentials of benzothiazole-pyrazoline derivatives have also been explored. Synthesis and characterization of new benzothiazole derivatives have revealed their promising antimicrobial activity against pathogenic bacterial and fungal strains. This highlights the dual functionality of such compounds, combining antimicrobial and potential anti-inflammatory effects in a single molecular framework (Chauhan et al., 2015).

Anticonvulsant Activities

Research into the neurological effects of benzothiazole derivatives has led to the identification of compounds with significant anticonvulsant activities. By synthesizing and testing various benzothiazole-pyrazoline compounds, researchers have discovered several promising candidates for the treatment of convulsive disorders, showcasing the compound's potential in neuropharmacology (Gineinah, 2001).

Anti-arthritic Activity

The anti-arthritic potential of benzothiazine and pyrazole derivatives has been investigated, revealing significant effects against arthritis. A specific study on the derivative DHP showed it effectively reduced arthritic symptoms in an experimental model, offering a new avenue for anti-arthritic drug development (Shabbir et al., 2014).

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-tert-butyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-14(2,3)11-8-12(18)17(16-11)13-15-9-6-4-5-7-10(9)19-13/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCYQGJDKLVKNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-benzyl-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2708847.png)

![4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2708856.png)

![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2708860.png)

![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-chromen-2-one](/img/structure/B2708869.png)